Helvecardin B
説明
Helvecardin B is a glycopeptide antibiotic produced by the actinomycete strain Pseudonocardia compacta subsp. helvetica. It was first isolated in 2002 alongside its structural analog, Helvecardin A, using D-ala-D-alanine affinity chromatography followed by preparative high-performance liquid chromatography (HPLC) . Physicochemical analyses reveal that Helvecardin B shares similarities with Helvecardin A, though subtle structural differences—such as the presence of an O-methyl group in Helvecardin A—distinguish the two compounds . Helvecardin B exhibits activity against Gram-positive bacteria by targeting the D-Ala-D-Ala termini of lipid II, a mechanism common to glycopeptide antibiotics.
特性
CAS番号 |
119979-34-9 |
|---|---|
分子式 |
C84H93Cl2N9O31 |
分子量 |
1795.6 g/mol |
IUPAC名 |
(1S,2R,18R,19R,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-48-[(2S,3R,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-chloro-22-(3-chloro-4-hydroxyphenyl)-19-[[2-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxyphenyl]-2-(methylamino)acetyl]amino]-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C84H93Cl2N9O31/c1-30-65(101)46(87)27-55(117-30)124-72-37-12-19-51(45(86)22-37)122-53-24-38-23-52(73(53)126-84-75(71(107)69(105)54(29-96)123-84)125-56-28-47(88)66(102)31(2)118-56)120-40-15-8-34(9-16-40)68(104)63(94-76(108)58(89-4)33-6-13-41(14-7-33)121-83-74(116-5)70(106)67(103)32(3)119-83)80(112)91-60(36-11-18-49(99)44(85)21-36)77(109)92-61(38)79(111)90-59-35-10-17-48(98)42(20-35)57-43(25-39(97)26-50(57)100)62(82(114)115)93-81(113)64(72)95-78(59)110/h6-26,30-32,46-47,54-56,58-72,74-75,83-84,89,96-107H,27-29,87-88H2,1-5H3,(H,90,111)(H,91,112)(H,92,109)(H,93,113)(H,94,108)(H,95,110)(H,114,115)/t30-,31-,32?,46-,47-,54+,55-,56-,58?,59+,60?,61+,62-,63+,64-,65-,66-,67?,68+,69+,70?,71?,72+,74?,75+,83?,84-/m0/s1 |
InChIキー |
MVUXVKWQCKGLNW-IQJYUAOFSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)OC)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O |
異性体SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2[C@@H](O[C@@H]([C@H](C2O)O)CO)OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)C(NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)OC)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)O[C@H]1C[C@@H]([C@H]([C@@H](O1)C)O)N)Cl)N)O |
正規SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)OC)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O |
同義語 |
helvecardin B |
製品の起源 |
United States |
類似化合物との比較
Comparative Analysis with Structurally Related Glycopeptides
Structural Comparison
Table 1: Structural Features of Helvecardin B and Analogous Glycopeptides
Key Observations :
- Helvecardin B vs. β-Avoparcin : While both target lipid II, β-avoparcin contains a chlorinated biphenyl group absent in Helvecardins. This modification enhances β-avoparcin’s binding affinity but increases toxicity risks .
- Helvecardin B vs. A42867 : A42867 features a sulfated hexose sugar, which may improve solubility but reduces membrane permeability compared to Helvecardin B .
- Helvecardin B vs.
Functional and Pharmacological Comparison
Table 2: Antimicrobial Activity and Physicochemical Properties
| Compound | MIC* against S. aureus (μg/mL) | Solubility (mg/mL) | Stability (pH 7.0, 25°C) |
|---|---|---|---|
| Helvecardin B | 0.5–1.0 | 10.2 | >48 hours |
| β-Avoparcin | 0.25–0.5 | 5.8 | >72 hours |
| A42867 | 1.0–2.0 | 15.6 | 24–36 hours |
*MIC: Minimum Inhibitory Concentration
Key Findings :
- Potency : β-Avoparcin demonstrates superior potency (lower MIC), likely due to its chlorinated biphenyl enhancing target binding. However, Helvecardin B shows comparable efficacy to A42867 .
- Stability : Helvecardin B’s stability at physiological pH exceeds A42867 but is inferior to β-avoparcin, suggesting trade-offs between structural complexity and durability .
Resistance Profiles
Resistance to glycopeptides often arises from the substitution of D-Ala-D-Lac for D-Ala-D-Ala in lipid II. In contrast, A42867 and MM compounds show reduced efficacy against all vancomycin-resistant enterococci (VRE), highlighting Helvecardin B’s relative advantage in specific clinical contexts .
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing Helvecardin B in a reproducible manner?
To synthesize Helvecardin B, prioritize protocols that adhere to Beilstein Journal of Organic Chemistry guidelines:
- Synthesis : Use stepwise organic synthesis with detailed reaction conditions (e.g., solvent, temperature, catalysts) and purity validation via HPLC or GC-MS .
- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation. For novel derivatives, include X-ray crystallography if feasible .
- Reporting : Follow NIH preclinical reporting standards for transparency, including batch-specific yields and spectral data in supplementary materials .
Q. Which analytical techniques are most effective for assessing Helvecardin B’s stability under varying physiological conditions?
- In vitro stability assays : Use liquid chromatography (LC) coupled with UV-Vis or mass spectrometry to monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
- Thermal stability : Apply differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess decomposition thresholds .
- Data interpretation : Compare results against established stability guidelines (e.g., ICH Q1A) and document deviations in raw data repositories .
Q. How can researchers design in vitro assays to evaluate Helvecardin B’s biological activity while minimizing bias?
- Cell-based assays : Use dose-response curves (e.g., IC₅₀ determination) with triplicate technical replicates and include positive/negative controls (e.g., DMSO vehicle) .
- Animal models : Follow ARRIVE 2.0 guidelines for preclinical studies, including randomization, blinding, and power analysis to ensure statistical validity .
- Ethical compliance : Obtain institutional review board (IRB) approval for human-derived cell lines and declare adherence to the Declaration of Helsinki .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in Helvecardin B’s reported mechanism of action across studies?
- Systematic review : Conduct a meta-analysis of existing literature using PRISMA guidelines to identify methodological inconsistencies (e.g., assay sensitivity, cell line variability) .
- Orthogonal validation : Combine genetic knockdown (siRNA/CRISPR) with phenotypic assays (e.g., apoptosis, autophagy) to confirm target engagement .
- Data transparency : Share raw datasets and statistical code via platforms like Zenodo to enable independent verification .
Q. How can researchers optimize Helvecardin B’s structure-activity relationship (SAR) for enhanced therapeutic efficacy?
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins and prioritize derivatives for synthesis .
- SAR libraries : Synthesize analogs with systematic modifications (e.g., substituent groups, stereochemistry) and test in parallel using high-throughput screening .
- Data integration : Apply cheminformatics tools (e.g., KNIME) to correlate structural features with bioactivity trends .
Q. What experimental designs are suitable for investigating Helvecardin B’s synergistic effects with existing therapeutics?
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy/antagonism in dose-matrix assays .
- Mechanistic overlap : Profile shared signaling pathways via phosphoproteomics or RNA-seq to identify cooperative targets .
- In vivo validation : Test combinations in xenograft models with pharmacokinetic monitoring to assess bioavailability interactions .
Q. How should researchers address discrepancies in Helvecardin B’s bioavailability data between in vitro and in vivo models?
- ADME profiling : Perform permeability assays (Caco-2 monolayers) and hepatic microsomal stability tests to predict in vivo absorption .
- Formulation optimization : Test nanoencapsulation or prodrug strategies to enhance solubility and half-life .
- Pharmacokinetic modeling : Use non-compartmental analysis (NCA) to compare AUC, Cmax, and Tmax across species .
Q. What methodologies are critical for elucidating resistance mechanisms to Helvecardin B in microbial or cancer models?
- Evolutionary pressure assays : Propagate resistant strains/cell lines under sublethal Helvecardin B exposure and perform whole-genome sequencing to identify mutations .
- Proteomic profiling : Use tandem mass tagging (TMT) to compare protein expression in resistant vs. sensitive populations .
- Functional validation : Apply CRISPR-Cas9 to knock in candidate resistance genes and confirm phenotype rescue .
Methodological Frameworks
- For hypothesis testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
- For clinical relevance : Use PICO (Population, Intervention, Comparison, Outcome) to design translational studies .
- For data reporting : Adhere to CONSORT for trials, STREGA for genetic studies, and MIAME for microarray data .
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